molecular formula C7H11NO4 B1465895 2-Methyl-2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid CAS No. 1247574-55-5

2-Methyl-2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid

Cat. No.: B1465895
CAS No.: 1247574-55-5
M. Wt: 173.17 g/mol
InChI Key: NNCIBJGHNROTNO-UHFFFAOYSA-N
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Description

This compound is a derivative of proline and belongs to the class of oxazolidinones, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid typically involves the reaction of proline derivatives with various reagents. One common method includes the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions. For instance, the reaction of 2-amino-2-methylpropanoic acid with ethyl oxalyl chloride in the presence of a base can yield the desired oxazolidinone ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as purification through crystallization or chromatography to achieve high purity levels required for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazolidinone ring is retained while other substituents are introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

2-Methyl-2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antibiotics and antithrombotic agents.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazolidinones such as linezolid and tedizolid, which are known for their antibacterial properties . These compounds share the oxazolidinone ring structure but differ in their substituents, leading to variations in their biological activities and applications.

Uniqueness

What sets 2-Methyl-2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid apart is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-methyl-2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c1-7(2,5(9)10)8-3-4-12-6(8)11/h3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCIBJGHNROTNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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